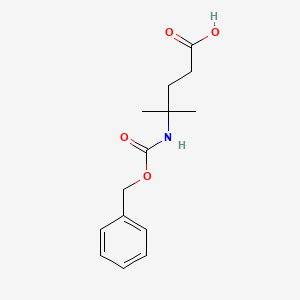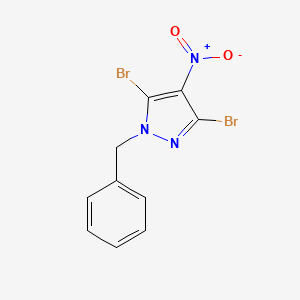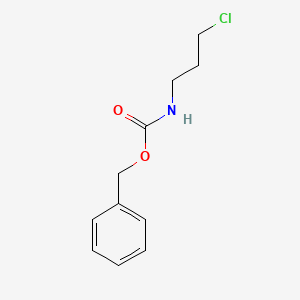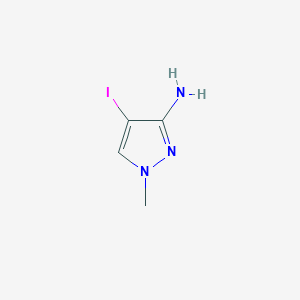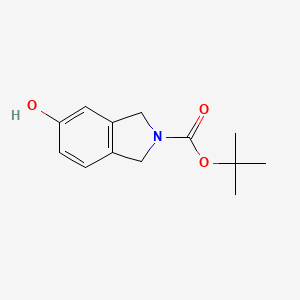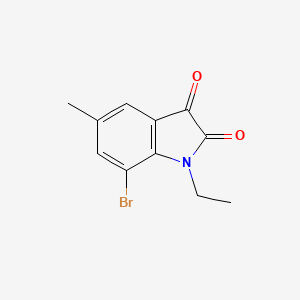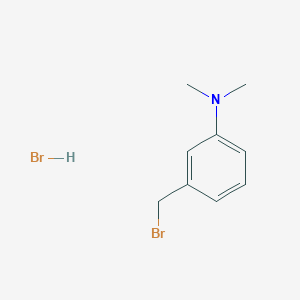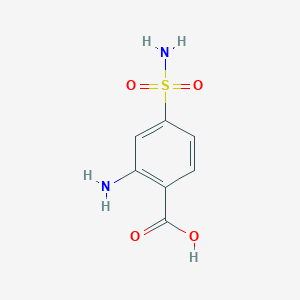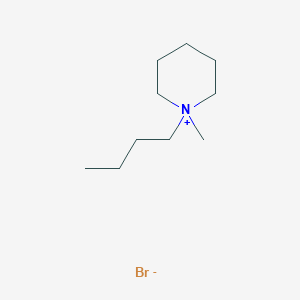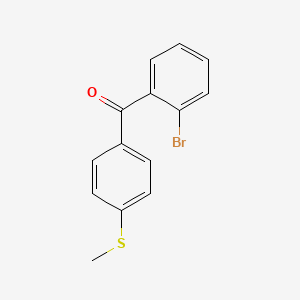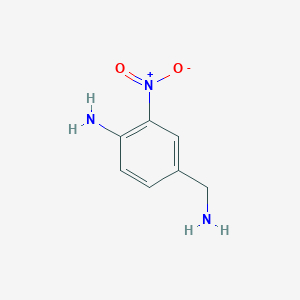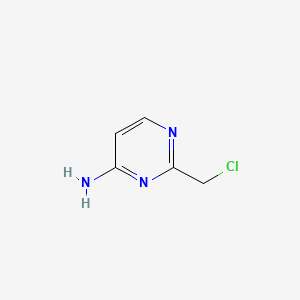
2-(Chloromethyl)pyrimidin-4-amine
Descripción general
Descripción
The compound "2-(Chloromethyl)pyrimidin-4-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various applications in medicinal chemistry due to their pharmacological properties. The chloromethyl and amine groups attached to the pyrimidine ring can potentially participate in various chemical reactions, making this compound a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized using 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines . Another method involves the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino derivatives and 4-chloro-pyrimidine derivatives . Additionally, a series of 4-trichloromethyl-pyrimidin-2-ylamines were synthesized from the reaction of 4-trichloromethyl-2-chloropyrimidine with various amines . These methods demonstrate the versatility of pyrimidine chemistry in synthesizing chloromethyl and amino substituted compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of non-covalent interactions, which can be analyzed using techniques such as single crystal X-ray diffraction. These interactions include hydrogen bonds, van der Waals interactions, and steric effects, which can influence the molecular conformation and stability of the compounds . The presence of substituents on the pyrimidine ring, such as chloromethyl and amino groups, can also affect the tautomeric forms and hydrogen-bonding interactions in the crystal lattice .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to the reactivity of their substituents. For example, the chloromethyl group can participate in nucleophilic substitution reactions, as demonstrated by the selective synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a chloromethyl-substituted pyrazolopyrimidine . The amino group can also engage in reactions, such as the formation of inversion dimers via hydrogen bonds in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry are used to characterize these compounds and study their vibrational spectra and electronic properties . The presence of chloromethyl and amino groups can affect properties such as solubility, melting point, and reactivity, which are important for their application in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The COX-1 and COX-2 inhibitory effects of the target analogs are measured using purified enzyme (PE) and HWB analyses .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQENUKTAOJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612135 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyrimidin-4-amine | |
CAS RN |
79651-35-7 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


